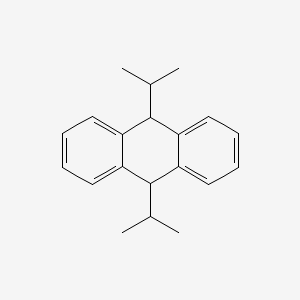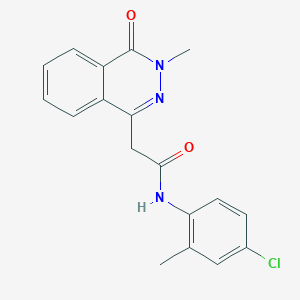![molecular formula C11H24N2 B12484379 (Cyclohexylmethyl)[2-(dimethylamino)ethyl]amine](/img/structure/B12484379.png)
(Cyclohexylmethyl)[2-(dimethylamino)ethyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Cyclohexylmethyl)[2-(dimethylamino)ethyl]amine is an organic compound with the molecular formula C11H24N2. It is a secondary amine with a cyclohexylmethyl group attached to the nitrogen atom and a dimethylaminoethyl group. This compound is of interest in various fields of chemistry and industry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Cyclohexylmethyl)[2-(dimethylamino)ethyl]amine typically involves the reaction of cyclohexylmethyl chloride with 2-(dimethylamino)ethylamine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene at room temperature or slightly elevated temperatures.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations can optimize the production process. Purification of the final product is typically achieved through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
(Cyclohexylmethyl)[2-(dimethylamino)ethyl]amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions where the dimethylamino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran under inert atmosphere.
Substitution: Various nucleophiles such as alkyl halides or acyl chlorides; reactions are carried out in polar solvents like acetonitrile or dimethylformamide.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Amine derivatives with reduced functional groups.
Substitution: Substituted amines with different functional groups replacing the dimethylamino group.
Scientific Research Applications
(Cyclohexylmethyl)[2-(dimethylamino)ethyl]amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its pharmacological properties, including potential use as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, polymers, and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of (Cyclohexylmethyl)[2-(dimethylamino)ethyl]amine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and altering their activity. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the cyclohexylmethyl group provides hydrophobic interactions. These interactions can modulate the function of the target proteins and influence various biochemical pathways.
Comparison with Similar Compounds
(Cyclohexylmethyl)[2-(dimethylamino)ethyl]amine can be compared with other similar compounds such as:
Cyclohexylamine: Lacks the dimethylaminoethyl group, making it less versatile in chemical reactions.
Dimethylaminoethylamine: Lacks the cyclohexylmethyl group, resulting in different physical and chemical properties.
Cyclohexylmethylamine: Similar structure but without the dimethylamino group, leading to different reactivity and applications.
The uniqueness of this compound lies in its combination of both cyclohexylmethyl and dimethylaminoethyl groups, providing a balance of hydrophobic and hydrophilic properties that enhance its versatility in various applications.
Properties
Molecular Formula |
C11H24N2 |
|---|---|
Molecular Weight |
184.32 g/mol |
IUPAC Name |
N-(cyclohexylmethyl)-N',N'-dimethylethane-1,2-diamine |
InChI |
InChI=1S/C11H24N2/c1-13(2)9-8-12-10-11-6-4-3-5-7-11/h11-12H,3-10H2,1-2H3 |
InChI Key |
AZIAAHIRDOVXFB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCNCC1CCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(4-Chlorophenyl)amino]-1-(4-methylphenyl)-3-phenylpropan-1-one](/img/structure/B12484298.png)
![N-(1,3-benzodioxol-5-ylmethyl)-1-[3-(dimethylamino)propyl]-1H-benzimidazol-2-amine](/img/structure/B12484309.png)
![{4-[3,7,7-trimethyl-1-(4-methylphenyl)-5-oxo-4,5,6,7,8,9-hexahydro-1H-pyrazolo[3,4-b]quinolin-4-yl]phenoxy}acetic acid](/img/structure/B12484319.png)
![1-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)phenyl]-N-(4-fluorobenzyl)methanamine](/img/structure/B12484322.png)
![1-(4-bromophenyl)-6-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B12484328.png)

![3-methyl-4-nitro-N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide](/img/structure/B12484336.png)
![1-{3-bromo-4-[(4-chlorobenzyl)oxy]phenyl}-N-(4-methylbenzyl)methanamine](/img/structure/B12484338.png)
![1-(1-ethylpyrrolidin-2-yl)-N-{4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}methanamine](/img/structure/B12484340.png)
![N-{3-ethoxy-2-[(4-methylbenzyl)oxy]benzyl}-4H-1,2,4-triazol-4-amine](/img/structure/B12484341.png)
![1-[1-(2,4-Dimethoxybenzyl)piperidin-4-yl]-4-methylpiperazine](/img/structure/B12484349.png)
![N-[(5-methyl-1H-benzotriazol-1-yl)methyl]-7-nitro-2,3-dihydro-1,4-benzodioxin-6-amine](/img/structure/B12484351.png)

![3-{[(2-Fluorophenyl)methyl]amino}adamantan-1-ol](/img/structure/B12484377.png)
